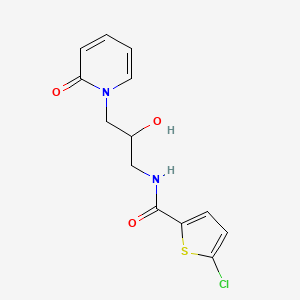

1-Benzyl-3-(2-hydroxy-2-phenylpropyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds involves a base-catalyzed reaction between benzil and urea . The reaction proceeds via intramolecular cyclization to form an intermediate heterocyclic pinacol, which on acidification yields hydantoin .Chemical Reactions Analysis

The chemical reactions involving similar compounds typically occur at the benzylic position . These reactions are important for synthesis problems .科学的研究の応用

Inhibitors of Rho Associated Protein Kinases (ROCK1 and 2)

1-Benzyl-3-(2-hydroxy-2-phenylpropyl)urea derivatives have been identified as potent ROCK inhibitors. These compounds, particularly those with modifications at the benzylic and phenyl positions, show significant potency in inhibiting ROCK in human lung cancer cells, suggesting potential applications in cancer treatment (Pireddu et al., 2012).

Interaction with Calf Thymus DNA

Studies have shown that certain derivatives of 1-Benzyl-3-(2-hydroxy-2-phenylpropyl)urea interact with calf thymus DNA, indicating potential applications in DNA-targeted therapies. These interactions are primarily intercalative, suggesting that these compounds could be used in the development of new drugs or as tools for studying DNA interactions (Ajloo et al., 2015).

Cardiac Myosin ATPase Activation

Some urea derivatives, including 1-Benzyl-3-(2-hydroxy-2-phenylpropyl)urea, have been synthesized and shown to be selective cardiac myosin ATPase activators. This suggests potential therapeutic applications for the treatment of systolic heart failure (Manickam et al., 2017).

Antiproliferative Activity in Cancer Cell Lines

Novel urea derivatives containing 1-Benzyl-3-(2-hydroxy-2-phenylpropyl)urea structure have demonstrated significant antiproliferative effects against various cancer cell lines. These findings highlight the potential of these compounds in cancer therapy, especially in targeting breast carcinoma cell lines (Perković et al., 2016).

Inhibitors of DNA Topoisomerases

Urea derivatives, including those related to 1-Benzyl-3-(2-hydroxy-2-phenylpropyl)urea, have been synthesized and evaluated for their ability to inhibit DNA topoisomerases. The inhibition of these enzymes is crucial for anticancer drug development, as it can lead to the suppression of cancer cell proliferation (Esteves-Souza et al., 2006).

Safety and Hazards

特性

IUPAC Name |

1-benzyl-3-(2-hydroxy-2-phenylpropyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-17(21,15-10-6-3-7-11-15)13-19-16(20)18-12-14-8-4-2-5-9-14/h2-11,21H,12-13H2,1H3,(H2,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHIMIUCCDMQQBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)NCC1=CC=CC=C1)(C2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-3-(2-hydroxy-2-phenylpropyl)urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-ethoxyphenoxy)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2364329.png)

![N-[(3-Hydroxyphenyl)methyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2364331.png)

![methyl 2-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B2364334.png)

![N-[4-(azepan-1-yl)phenyl]prop-2-enamide](/img/structure/B2364337.png)

![2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2364338.png)

![5-((4-Bromophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2364339.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2364342.png)

![benzyl N-({4-[(4-chlorophenyl)carbamoyl]phenyl}methyl)carbamate](/img/structure/B2364348.png)